molecular formula C14H15NOS2 B6029211 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6029211
M. Wt: 277.4 g/mol
InChI Key: YDOMQDOQNKFMNM-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative, which has a unique structure that makes it suitable for use in different applications.

Mechanism of Action

The mechanism of action of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities through various mechanisms. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by inhibiting the growth of microorganisms and disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. For instance, it has been shown to reduce oxidative stress and inflammation in various animal models. It also exhibits antidiabetic activity by improving insulin sensitivity and glucose uptake in cells. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. This compound exhibits a broad spectrum of activities, making it suitable for use in various assays. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in some experiments.

Future Directions

Several future directions can be pursued in the study of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the significant directions is the development of new drugs based on this compound. Several studies have reported that this compound exhibits potent activity against various diseases, including cancer, diabetes, and microbial infections. Therefore, further studies are needed to explore the potential of this compound in drug development. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent biological activity, making it suitable for use in various assays. However, further studies are needed to explore the potential of this compound in drug development and other fields of scientific research.

Synthesis Methods

The synthesis of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-methylbenzaldehyde with isonicotinic acid hydrazide in the presence of acetic anhydride to form 4-methylbenzylidene isonicotinohydrazide. This intermediate is then reacted with 2-isopropyl-3-mercaptopropionic acid in the presence of triethylamine and acetic anhydride to form the final product. The reaction scheme is shown below:

Scientific Research Applications

3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. Several studies have reported that this compound exhibits potent antimicrobial, antifungal, and anticancer activities. It has also been reported to have anti-inflammatory, antioxidant, and antidiabetic properties.

properties

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c1-9(2)15-13(16)12(18-14(15)17)8-11-6-4-10(3)5-7-11/h4-9H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOMQDOQNKFMNM-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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